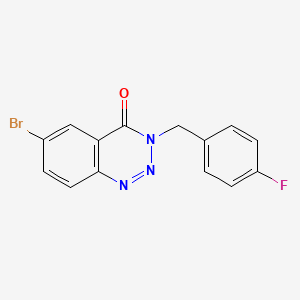
6-bromo-3-(4-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-3-[(4-FLUOROPHENYL)METHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE is a synthetic organic compound that belongs to the class of benzotriazine derivatives This compound is characterized by the presence of a bromine atom at the 6th position and a 4-fluorophenylmethyl group attached to the benzotriazine core
Preparation Methods
The synthesis of 6-BROMO-3-[(4-FLUOROPHENYL)METHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: The bromine atom can be introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).
Attachment of the 4-Fluorophenylmethyl Group: This step involves the alkylation of the benzotriazine core with 4-fluorobenzyl halides under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
6-BROMO-3-[(4-FLUOROPHENYL)METHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-BROMO-3-[(4-FLUOROPHENYL)METHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE has been studied for various scientific research applications:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its unique structural features and biological activity.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving benzotriazine derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-BROMO-3-[(4-FLUOROPHENYL)METHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-BROMO-3-[(4-FLUOROPHENYL)METHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE can be compared with other benzotriazine derivatives such as:
3-Bromo-1,2,3-benzotriazine: Lacks the 4-fluorophenylmethyl group, leading to different biological activity.
6-Chloro-3-[(4-fluorophenyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
The uniqueness of 6-BROMO-3-[(4-FLUOROPHENYL)METHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other related compounds.
Properties
Molecular Formula |
C14H9BrFN3O |
|---|---|
Molecular Weight |
334.14 g/mol |
IUPAC Name |
6-bromo-3-[(4-fluorophenyl)methyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C14H9BrFN3O/c15-10-3-6-13-12(7-10)14(20)19(18-17-13)8-9-1-4-11(16)5-2-9/h1-7H,8H2 |
InChI Key |
VATCEUMEOPOPDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)Br)N=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-fluoro-N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11488477.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanone](/img/structure/B11488484.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B11488498.png)
![1-({5-[(2-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11488505.png)
![N-cyclopropyl-3-[({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]benzenesulfonamide](/img/structure/B11488515.png)
![5-(4-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11488519.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B11488520.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488523.png)
![Ethyl 5-({[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]amino}methyl)furan-2-carboxylate](/img/structure/B11488528.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11488532.png)
![1,5-dimethyl-4-(propan-2-yl)-2-(4-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11488536.png)
![Propanoic acid, 3,3,3-trifluoro-2-[[(phenylamino)carbonyl]amino]-, ethyl ester](/img/structure/B11488546.png)
